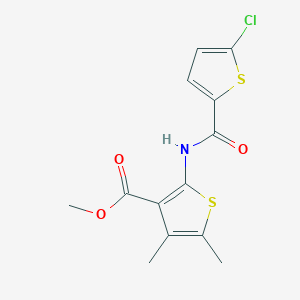

Methyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate, also known as CCT018159, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Electrochemical Reduction

A study elaborated on the synthesis of new methyl 3-iodo-1-benzothiophene-2-carboxylate and investigated the electrochemical behavior of various methyl 3-halo-1-benzothiophene-2-carboxylates. The electrochemical reduction in divided cells follows an ECE mechanism, where the primary radical anion splits into a halide anion and a neutral heterocyclic radical. This process results in the formation of methyl 1-benzothiophene-2-carboxylate as the sole reduction product, highlighting the potential for electrochemical applications in synthetic chemistry (Rejňák et al., 2004).

Synthesis of Mono- and Di-Alkyl Ethers

Another research effort demonstrated the synthesis of 3,5-dialkoxythiophene-2-carboxylic acids from methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates through halogenation, alcohol addition, and successive O-alkylation and alkaline hydrolysis. This process offers a new route to ethers of thiotetronic and α-halogenothiotetronic acids, indicating the compound's utility in the creation of diverse organic molecules (Corral & Lissavetzky, 1984).

Functionalization of Metal-Organic Frameworks

Research into the functionalization of microporous lanthanide-based metal-organic frameworks (MOFs) with dicarboxylate ligands containing methyl-substituted thieno[2,3-b]thiophene groups showcased the synthesis of solventhermally synthesized MOFs. These frameworks exhibit unique gas adsorption and sensing properties, as well as significant magnetic properties, showcasing the compound's potential in enhancing MOF functionalities for applications in sensing, gas storage, and separation technologies (Wang et al., 2016).

Biologically Active Derivatives

A study on two thiophene-3-carboxamide derivatives demonstrated their antibacterial and antifungal activities. This research highlights the potential biomedical applications of such compounds, particularly in the development of new antimicrobial agents (Vasu et al., 2003).

Genotoxic and Carcinogenic Potentials Assessment

An investigation into the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies focused on thiophene derivatives widely used in pharmaceuticals, agrochemicals, or dyestuffs. This study provides insights into the safety and environmental impact of these compounds, contributing to regulatory compliance and safer design of thiophene-based chemicals (Lepailleur et al., 2014).

Eigenschaften

IUPAC Name |

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S2/c1-6-7(2)19-12(10(6)13(17)18-3)15-11(16)8-4-5-9(14)20-8/h4-5H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTALSFACMUSIAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(S2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2939717.png)

![4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2939719.png)

![4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2939720.png)

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2939721.png)

![N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2939722.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone](/img/structure/B2939725.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2939729.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2939730.png)

![6-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-9-methylpurine](/img/structure/B2939731.png)

![4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2939734.png)

![3-(furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939736.png)